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molecular formula C6H8BNO2 B1342091 2-Methylpyridine-3-boronic acid CAS No. 899436-71-6

2-Methylpyridine-3-boronic acid

Cat. No. B1342091
M. Wt: 136.95 g/mol
InChI Key: TWKMYNQPIICYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759337B2

Procedure details

To a solution of 3-bromo-2-methylpyridine (4.00 g, 23 mmol), triisopropyl borate (6.40 mL, 28 mmol) in 50 mL of 4/1 toluene/THF (4/1, 50 mL) at −78° C. was added was added butyllithium (17 mL, 28 mmol), dropwise. The mixture was allowed to warm up to 30 min at −70° C. LCMS and then to 20° C. HCl (2M) was added to bring the solution to pH1. Then water (20 mL) was added and the mixture was extracted with toluene. The aqueous layer was neutralized with 1 M NaOH and extracted with dichloromethane. The aqueous layer was concentrated to dryness and the white solid was washed with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated to give 2.10 g of 2-methylpyridin-3-ylboronic acid as a yellow oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
4/1
Quantity
50 mL
Type
solvent
Reaction Step One
Name
toluene THF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[B:9](OC(C)C)([O:14]C(C)C)[O:10]C(C)C.C([Li])CCC.Cl>COCCOC.CCO.O>[CH3:8][C:3]1[C:2]([B:9]([OH:14])[OH:10])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C
Name
Quantity
6.4 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
4/1
Quantity
50 mL
Type
solvent
Smiles
COCCOC.CCO
Name
toluene THF
Quantity
50 mL
Type
solvent
Smiles
COCCOC.CCO
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 20° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated to dryness
WASH
Type
WASH
Details
the white solid was washed with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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